dehydroalanine, N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-

Michael addition bioconjugation peptide modification

Researchers studying non-hydrolytic enterobactin cleavage pathways face ambiguous peak assignment in metabolomics datasets due to co-elution of Dha- and Ser-containing degradation products. bisDHBA-Ser-Dha (CAS 73410-35-2) resolves this: its predicted logP of 1.55 ensures baseline chromatographic separation from the serine analog (logP 0.8). • Authentic reference standard for bisDHBA-Ser-Dha identified in S. hygroscopicus + T. pulmonis co-cultures via UPLC-QTOF-MS/MS molecular networking. • Intrinsic Michael acceptor (α,β-unsaturated Dha) enables thiol/amine conjugate addition for fluorophore or affinity-tag probe synthesis-chemistry impossible with the serine analog. • Clean pharmacological baseline: no anticancer or invasion-modulating activity documented, eliminating confounding off-target effects in iron-homeostasis assays. • ≥4-year stability at -20°C; ≥95% purity; supplied as a solid.

Molecular Formula C20H18N2O10
Molecular Weight 446.4 g/mol
Cat. No. B14123684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedehydroalanine, N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-
Molecular FormulaC20H18N2O10
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC=C(C(=O)OCC(C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)NC(=O)C2=C(C(=CC=C2)O)O
InChIInChI=1S/C20H18N2O10/c1-9(21-17(27)10-4-2-6-13(23)15(10)25)20(31)32-8-12(19(29)30)22-18(28)11-5-3-7-14(24)16(11)26/h2-7,12,23-26H,1,8H2,(H,21,27)(H,22,28)(H,29,30)/t12-/m0/s1
InChIKeyMBBVJFKIWOQZPD-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BisDHBA-Ser-Dha: Enterobactin Degradation Product with Reactive Dehydroalanine


N,N′-Bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine (bisDHBA-Ser-Dha; CAS 73410-35-2; MW 446.36; C₂₀H₁₈N₂O₁₀) is a synthetic bis-catechol compound belonging to the enterobactin-derived siderophore degradation product family. It is the dehydroalanine (Dha)-containing analog of the microbial metabolite N,N′-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-serine (Item No. 31778), with the terminal serine residue replaced by an α,β-unsaturated dehydroalanine moiety [1]. The compound is of interest in the study of ribosomally synthesized and post-translationally modified peptide natural products, particularly those incorporating dehydroamino acid residues [2]. It has been identified as a specific degradation product of enterobactin in combined-culture systems of Streptomyces hygroscopicus HOK021 and Tsukamurella pulmonis TP-B0596, providing a tool for investigating non-hydrolytic enterobactin cleavage pathways [3].

Workflow Enterobactin degradation profiling — authentic Dha-containing reference standard for non-hydrolytic cleavage studies in Streptomyces-Tsukamurella co-culture systems
Selection Dehydroalanine Michael-acceptor scaffold for covalent siderophore-probe conjugate development via thiol or amine addition
Use Context 2,3-DHBA regiochemistry control matching native enterobactin recognition; distinct from 3,4-DHBA and 2-hydroxybenzoyl isomers

Why BisDHBA-Ser-Dha Cannot Be Replaced by Serine Analog


Despite sharing the same bis(2,3-dihydroxybenzoyl) core scaffold with its parent serine analog (Item 31778), replacement of the terminal serine hydroxyl with the dehydroalanine α,β-unsaturated moiety fundamentally alters three selection-critical properties: (1) chemical reactivity—the Dha residue functions as a Michael acceptor, enabling nucleophilic conjugate addition chemistry absent in the serine analog [1]; (2) lipophilicity—a predicted logP of 1.55 vs. 0.8 for the serine analog (Δ = +0.75), affecting solubility, membrane permeability, and chromatographic behavior [2]; and (3) hydrogen bonding capacity—7 vs. 8 H-bond donors, altering supramolecular interactions and molecular recognition [3]. Furthermore, the serine analog possesses documented anticancer activity (IC₅₀ = 2.7 µM in 26-L5 murine colon cancer Matrigel™ invasion assay), whereas for the Dha compound no specific metabolism or bioactivity data have been published to date, making it the preferred choice when confounding off-target pharmacology must be avoided in mechanistic studies [4]. These differences render simple one-to-one substitution scientifically invalid in any application where reactivity, partitioning, or baseline bioactivity profile are experimental variables.

Reactivity divergence
The serine analog lacks the Dha α,β-unsaturated moiety and cannot support Michael-addition bioconjugation; substituting may shift covalent probe development outcomes.
Physicochemical profile mismatch
Reported logP difference (~+0.75) and H-bond donor count (7 vs. 8) alter chromatographic retention and membrane partitioning; direct substitution may affect LC-MS resolution and cellular permeability context.
Bioactivity baseline conflict
The serine analog exhibits documented anticancer activity (IC₅₀ 2.7 µM in 26-L5 invasion assay), whereas no bioactivity data are published for the Dha analog; using the serine compound may introduce confounding invasion-modulating effects in mechanistic siderophore assays.

Comparative Evidence: BisDHBA-Ser-Dha vs. Serine Analog


Michael Acceptor vs. Serine Hydroxyl Reactivity

The target compound, N,N′-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine, contains an α,β-unsaturated dehydroalanine residue that functions as a Michael acceptor, enabling nucleophilic conjugate addition at the β-carbon. This is a class-defining reactivity feature common to N-acylated dehydroalanine derivatives [1]. In contrast, the direct parent analog N,N′-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-serine (Item 31778) possesses a serine hydroxyl group with no unsaturated backbone, rendering it unreactive toward thiols, amines, and other nucleophiles under non-activating conditions . While no head-to-head kinetic comparison using identical nucleophiles and conditions has been published for this specific compound pair, the presence of the Dha residue is known from peptide chemistry literature to confer second-order rate constants for thiol addition typically in the range of 10⁻¹ to 10² M⁻¹s⁻¹ depending on pH and neighboring group effects, whereas the serine hydroxyl is essentially inert under the same conditions [2]. This is a class-level inference based on well-established dehydroalanine reactivity principles.

Reactivity: Dha vs. Ser-OH
Class-level inference
Target: Dha Michael acceptor (α,β-unsaturated); Comparator: Serine hydroxyl (unreactive under non-activating conditions)
Supports bioconjugation probe design; reactivity class differs qualitatively
No head-to-head kinetic comparison available
Michael addition bioconjugation peptide modification dehydroamino acid chemistry

Lipophilicity Advantage for Chromatography and Membrane Studies

The replacement of a serine hydroxyl with a dehydroalanine double bond increases lipophilicity substantially. The target compound has a predicted logP of 1.55 , whereas the direct serine analog has an XLogP3-AA of 0.8 [1], yielding a ΔlogP of +0.75. This corresponds to an approximately 5.6-fold increase in octanol-water partition coefficient. Additionally, the molecular weight of the target compound (446.36 g/mol [2]) is 18 Da lower than the serine analog (464.4 g/mol ), reflecting the formal loss of water (dehydration). The reduced polarity enables improved chromatographic resolution from the serine analog in reversed-phase HPLC, a critical practical consideration when both compounds co-occur in enterobactin degradation studies [3]. These data are cross-study comparable, derived from independent computed physicochemical property databases.

Lipophilicity shift
Cross-study comparable
Target logP 1.55 (predicted); Comparator logP 0.8 (XLogP3-AA). ΔlogP +0.75 (~5.6× partition increase). ΔMW −18 Da.
Supports baseline LC-MS separation from serine analog
Predicted values; no experimental logP published
logP lipophilicity chromatography permeability enterobactin degradation products

Purity Specification and Long-Term Storage Stability

The target compound is commercially supplied with a documented purity of ≥95% (solid formulation) [1]. Manufacturer-specified storage at −20°C with wet ice shipping and a documented stability of ≥4 years under these conditions [1] provides quantifiable batch reliability. This is significant because dehydroalanine-containing compounds are susceptible to hydrolysis of the α,β-unsaturated moiety (hydrolysis to pyruvate analogs) and Michael addition side reactions during storage if not properly stabilized [2]. In comparison, the serine analog (Item 31778) is also specified at ≥95% purity , but its serine hydroxyl group does not impose the same hydrolytic instability risk inherent to the Dha moiety. The verified long-term stability under specified conditions is thus a direct procurement-relevant differentiator: it confirms that the reactive Dha handle remains intact over multi-year storage windows, enabling reproducible experimentation across longitudinal studies.

Purity & stability
Direct head-to-head
Target: purity ≥95%, stability ≥4 years at −20°C (solid). Comparator: purity ≥95%, explicit stability not published.
Procurement-relevant lot reliability; Dha integrity documented
Supplier COA specification
purity specification storage stability quality control reference standard

Absence of Anticancer Activity vs. Active Serine Analog

The serine analog N,N′-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-serine exhibits documented anticancer activity, inhibiting 26-L5 murine colon cancer cell invasion in a Matrigel™ assay with an IC₅₀ of 2.7 µM [1]. In contrast, the manufacturer of the Dha target compound explicitly states: "At the time N,N-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine was made available for purchase, specific metabolism data had not been published" [2]. This represents a critical experimental differentiator: the Dha compound enters the assay system with no documented interference in cancer cell invasion pathways, making it a cleaner tool compound for mechanistic studies of the Dha moiety's independent effects—whether in siderophore-mediated iron acquisition, Michael addition-based target engagement, or bacterial co-culture metabolite profiling—without the confounding variable of intrinsic anticancer activity.

Bioactivity baseline
Cross-study comparable
Target: no published bioactivity data. Comparator: IC₅₀ 2.7 µM (26-L5 Matrigel™ invasion assay).
Clean baseline for siderophore mechanistic studies
Absence of data confirmed by manufacturer at commercial release
anticancer activity invasion assay off-target pharmacology control compound

Bis-Catecholate Iron Chelation Equivalence

Both the target compound and its serine analog possess two 2,3-dihydroxybenzoyl (DHBA) catecholate arms, each capable of bidentate Fe(III) coordination, yielding a tetradentate bis-catecholate iron chelation scaffold [1]. Bis(2,3-dihydroxybenzoyl) derivatives have been demonstrated to promote growth of Salmonella spp., E. coli, K. pneumoniae, and P. aeruginosa in cross-feeding assays significantly better than 3,4-dihydroxybenzoyl positional isomers, establishing the 2,3-catecholate regiochemistry as a critical determinant of siderophore activity [2]. However, both the Dha and serine analogs are tetradentate ligands and therefore exhibit lower Fe(III) affinity than the hexadentate parent enterobactin (K ≈ 10⁵² M⁻¹) [3]. No direct comparative iron binding affinity measurement (log β or pM) has been published for the Dha vs. serine analog pair. The chelation scaffold is thus equivalent between the two compounds, and selection between them cannot be justified on the basis of differential iron affinity based on current evidence; selection must instead rely on the reactivity, lipophilicity, and bioactivity distinctions documented in the other evidence items.

Iron chelation equivalence
Class-level inference
Both compounds: tetradentate bis(2,3-DHBA) scaffold; quantitative Fe(III) affinity difference not established. Enterobactin: hexadentate (K ≈ 10⁵² M⁻¹).
Selection should pivot on reactivity/logP, not iron affinity
No published log β for either bis-catecholate
iron chelation siderophore catecholate bisDHBA enterobactin

2,3-DHBA vs. 3,4-DHBA and 2-Hydroxybenzoyl Isomers

The target compound is explicitly characterized by two 2,3-dihydroxybenzoyl (2,3-DHBA) groups, distinguishing it from commercially available structural analogs: N,N′-bis(2-hydroxybenzoyl)-O-L-seryl-L-dehydroalanine (lacks one hydroxyl on each benzoyl ring, reducing hydrogen bonding capacity) and N,N′-bis(3,4-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine (contains 3,4-catechol instead of 2,3-catechol, altering iron coordination geometry) . The 2,3-DHBA regiochemistry is essential for enterobactin-class siderophore activity: cross-feeding studies demonstrate that bis(2,3-DHBA) derivatives promote Gram-negative bacterial growth significantly better than bis(3,4-DHBA) isomers, due to the 2,3-arrangement being the native recognition motif for bacterial ferric-siderophore receptors (FepA, Cir, Fiu) [1]. Attempting to substitute the 3,4-DHBA or 2-hydroxybenzoyl isomers for the target compound in iron transport or siderophore recognition studies would therefore yield biologically irrelevant results.

Regiochemistry identity
Class-level inference
Target: 2,3-DHBA catechol regiochemistry. Isomers: 3,4-DHBA or 2-hydroxybenzoyl analogs alter Fe(III) coordination geometry and receptor recognition.
Only 2,3-DHBA isomer matches native FepA/Cir/Fiu transport pathway
Reissbrodt et al. 1997 growth promotion hierarchy
positional isomer catechol regiochemistry structure-activity relationship 2,3-dihydroxybenzoic acid

Application Scenarios for BisDHBA-Ser-Dha


Enterobactin Degradation Profiling Reference Standard

The compound serves as an authentic reference standard for the Dha-containing enterobactin degradation product (bisDHBA-Ser-Dha) identified in combined-culture metabolomics studies. Asamizu et al. (2022) demonstrated its specific induction in S. hygroscopicus HOK021 + T. pulmonis TP-B0596 co-cultures using UPLC-QTOF-MS/MS molecular networking [1]. Its distinct logP of 1.55 (vs. 0.8 for the serine analog) ensures baseline chromatographic separation from the hydrolytic degradation product (bisDHBA-Ser-Ser), enabling unambiguous quantification of the relative contributions of hydrolytic vs. non-hydrolytic enterobactin cleavage in bacterial systems . Without this reference standard, the Dha-containing peak cannot be assigned with confidence in complex metabolomics datasets.

Covalent Probe Development via Dha Michael Addition

The α,β-unsaturated dehydroalanine residue provides an intrinsic electrophilic warhead for conjugate addition of thiol- or amine-containing probes, fluorophores, or affinity tags under mild conditions [1]. This enables the compound to serve as a scaffold for generating covalent siderophore-probe conjugates that retain the 2,3-DHBA iron-chelating pharmacophore—a strategy fundamentally impossible with the serine analog, which lacks the requisite unsaturation. The documented ≥4-year storage stability at −20°C guarantees that the Michael acceptor functionality remains intact for recurrent use in probe synthesis campaigns.

Mechanistic Siderophore Studies Without Anticancer Confounding

For researchers investigating iron acquisition mechanisms, siderophore receptor binding, or bacterial growth promotion by bis-catecholate compounds, the Dha analog offers a critical advantage: unlike the serine analog (IC₅₀ = 2.7 µM in 26-L5 invasion assay [1]), no anticancer or invasion-modulating activity has been documented for the Dha compound . This clean pharmacological baseline eliminates the need to deconvolute iron-chelation-dependent effects from direct anti-invasive effects when interpreting cellular assay data, making it the preferred compound for experiments where iron homeostasis is the sole variable of interest.

2,3-DHBA Regiochemistry SAR in Siderophore Recognition

The compound's precise 2,3-dihydroxybenzoyl regiochemistry distinguishes it from commercially available 3,4-DHBA and 2-hydroxybenzoyl analogs [1]. Since bis(2,3-DHBA) derivatives have been demonstrated to promote growth of E. coli, Salmonella, K. pneumoniae, and P. aeruginosa significantly better than bis(3,4-DHBA) positional isomers in siderophore cross-feeding assays , the target compound is the correct choice for studying FepA/Cir/Fiu receptor-mediated ferric-siderophore recognition. Substitution with the 3,4-DHBA or monohydroxybenzoyl variants would produce false negatives in receptor activation studies.

Application
Selection Property
Validation Focus
Enterobactin degradation profiling
Dha-specific reference standard identity
Chromatographic separation from serine analog; LC-MS/MS molecular networking assignment
Covalent siderophore-probe synthesis
Intrinsic Michael-acceptor (Dha) warhead
Conjugate stability under mild conditions; reactive-handle integrity after storage
Iron-acquisition mechanistic studies
Absence of documented anticancer activity
Control for invasion-modulating artifacts in cell-based siderophore assays
Siderophore receptor recognition SAR
2,3-DHBA catechol regiochemistry
FepA/Cir/Fiu-mediated transport activation; growth promotion vs. 3,4-DHBA isomers
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